molecular formula C12H16O3 B2790053 4-(Neopentyloxy)benzoic acid CAS No. 355391-06-9

4-(Neopentyloxy)benzoic acid

Cat. No.: B2790053
CAS No.: 355391-06-9
M. Wt: 208.257
InChI Key: VZGBFUCAXPSHOP-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)benzoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a neopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Neopentyloxy)benzoic acid typically involves the esterification of benzoic acid with neopentyl alcohol, followed by hydrolysis. The reaction can be catalyzed by acidic or basic conditions. For instance, the esterification can be carried out using sulfuric acid as a catalyst, and the hydrolysis can be performed using sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Neopentyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, halo, or sulfonic acid derivatives.

Scientific Research Applications

4-(Neopentyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and physiological processes.

Comparison with Similar Compounds

  • 4-Methoxybenzoic acid
  • 4-Ethoxybenzoic acid
  • 4-Propoxybenzoic acid

Comparison: 4-(Neopentyloxy)benzoic acid is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGBFUCAXPSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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